Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
Overview
Description
Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is a heterocyclic compound that features a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate typically involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is facilitated by the use of sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide, which act as both reagents and catalysts . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like t-BuOOH.
Substitution: It can participate in substitution reactions, particularly with alkylating agents.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) are commonly used.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride are used.
Major Products Formed
Scientific Research Applications
Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate involves its interaction with various molecular targets. For instance, its derivatives act as inhibitors by binding to specific protein kinases, thereby modulating their activity . The compound’s structure allows it to form coordinate bonds with metal surfaces, providing corrosion protection through both physisorption and chemisorption .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 6,7-Dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridines
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues
Uniqueness
Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its analogues
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-5-7-3-2-4-9(7)11-6-8/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMHALSMBLNCJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC2)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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